4-Ethyl-4'-iodobiphenyl
Overview
Description
The compound 4-Ethyl-4'-iodobiphenyl is a biphenyl derivative, which is a class of compounds where two phenyl rings are connected by a single bond. The presence of an ethyl group and an iodine atom on opposite phenyl rings is indicative of its potential for diverse chemical reactivity and interactions due to the polarizable iodine atom and the hydrophobic ethyl group.
Synthesis Analysis
The synthesis of related biphenyl compounds often involves electrophilic aromatic substitution reactions, where a functional group is introduced into the phenyl ring. For example, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate involves the reaction of a bromophenyl compound with ammonium acetate in glacial acetic acid . Although the specific synthesis of 4-Ethyl-4'-iodobiphenyl is not detailed in the provided papers, similar methodologies could potentially be applied.
Molecular Structure Analysis
The molecular structure of biphenyl derivatives is characterized by the dihedral angle between the two phenyl rings. For instance, the dihedral angle in 4-iodo-2',4',6'-trimethylbiphenyl is 84 ± 1° , indicating significant twisting due to steric hindrance from the methyl groups. The structure of 4-Ethyl-4'-iodobiphenyl would likely be less twisted due to the smaller size of the ethyl group compared to the trimethyl substitution.
Chemical Reactions Analysis
Biphenyl compounds can undergo various chemical reactions, including electrophilic substitution and coupling reactions. The ortho-directed electrophilic boronation of a benzyl ketone to form 4-ethyl-1-hydroxy-3-(4-hydroxyphenyl)-2-oxa-1-boranaphthalene is an example of the reactivity of a biphenyl structure with electrophiles. The iodine atom in 4-Ethyl-4'-iodobiphenyl would make it a suitable candidate for further functionalization through cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical properties of biphenyl derivatives, such as melting and boiling points, solubility, and crystallinity, are influenced by the substituents on the phenyl rings. The crystal structure of 4-n-ethyl-4'-cyanobiphenyl (2CB) shows that it belongs to the monoclinic system and exhibits a nematic phase . The presence of an ethyl group in 4-Ethyl-4'-iodobiphenyl would affect its packing in the crystalline state and its phase behavior. The iodine atom could also participate in halogen bonding, influencing the compound's supramolecular structure, as seen in the compound with C-H...π and halogen-halogen interactions .
Safety And Hazards
properties
IUPAC Name |
1-ethyl-4-(4-iodophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13I/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQFCMVIJVWQMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC=C(C=C2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573143 | |
Record name | 4-Ethyl-4'-iodo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-4'-iodobiphenyl | |
CAS RN |
17078-76-1 | |
Record name | 4-Ethyl-4'-iodo-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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